molecular formula C19H23N7O3 B6556430 ethyl 4-{4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazine-1-carboxylate CAS No. 1040639-13-1

ethyl 4-{4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazine-1-carboxylate

Cat. No. B6556430
CAS RN: 1040639-13-1
M. Wt: 397.4 g/mol
InChI Key: DMQJXWLAVKJLPB-UHFFFAOYSA-N
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Description

This compound is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions, which were evaluated by various methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 101–103°C .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Neuroprotection

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity. This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Anti-neuroinflammatory Agents

Among the synthesized compounds, some exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Neuroprotective Activity

Some compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antiviral Activity

Some acyclic analogs of the pyrrolo [2,3-d]pyrimidine were studied against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) where carboxamide and thioamide containing compounds were found to be active .

Antioxidant Activity

The compound is also known to exhibit antioxidant activity as a radical scavenger .

properties

IUPAC Name

ethyl 4-[4-(4-methoxyanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3/c1-3-29-19(27)26-10-8-25(9-11-26)18-22-16(15-12-20-24-17(15)23-18)21-13-4-6-14(28-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJXWLAVKJLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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